An In-depth Technical Guide to the Mechanism of Action of (±)-Butylphenyl methylpropional

An In-depth Technical Guide to the Mechanism of Action of (±)-Butylphenyl methylpropional

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Butylphenyl methylpropional (BMHCA), commonly known as Lilial (B1675391), is a synthetic fragrance ingredient that has come under significant scientific and regulatory scrutiny due to its toxicological profile. This technical guide provides a comprehensive overview of the current understanding of BMHCA's mechanism of action, with a focus on its molecular interactions and cellular effects. The primary mechanisms discussed include its role as a reproductive toxicant, a skin sensitizer, and a weak endocrine disruptor. This document collates quantitative data from key studies, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the biological effects of BMHCA and similar compounds.

Introduction

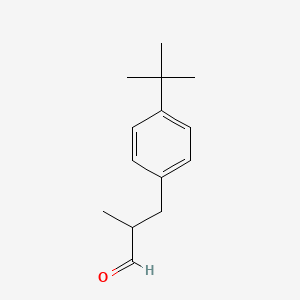

(±)-Butylphenyl methylpropional (p-BMHCA), a racemic mixture of (2R)- and (2S)-3-(4-tert-butylphenyl)-2-methylpropanal, is an aromatic aldehyde that has been widely used as a fragrance ingredient in a variety of consumer products, including cosmetics, personal care products, and household cleaners.[1][2] Its characteristic floral scent, reminiscent of lily of the valley, made it a popular choice in the fragrance industry. However, growing concerns over its safety have led to significant regulatory restrictions, including a ban on its use in cosmetics in the European Union.[2][3] This decision was primarily driven by its classification as a reproductive toxicant (Repr. 1B) by the European Chemicals Agency (ECHA).[2][3]

This guide delves into the scientific evidence that forms the basis of our current understanding of BMHCA's mechanism of action. It will explore its effects on the endocrine system, its ability to elicit skin sensitization, its genotoxic potential, and the underlying molecular pathways involved in its toxicity.

Toxicological Profile: A Multi-faceted Mechanism of Action

The toxicological effects of BMHCA are not attributed to a single, specific mechanism but rather a combination of interactions with biological systems. The primary areas of concern are its reproductive toxicity, skin sensitization, and endocrine-disrupting potential.

Reproductive Toxicity

The classification of BMHCA as a substance toxic to reproduction is the most significant aspect of its toxicological profile. The primary mechanism of concern is its adverse effects on the male reproductive system.

2.1.1. Endocrine Disruption: Weak Estrogenic Activity

BMHCA has been shown to possess weak estrogenic activity. In vitro studies using the estrogen-responsive human breast cancer cell line MCF-7 have demonstrated that BMHCA can bind to estrogen receptors (ERα and ERβ) and induce estrogenic responses.

-

Estrogen Receptor Binding: In a competitive binding assay, a 3,000,000-fold molar excess of BMHCA was required to partially displace radiolabeled estradiol (B170435) from both recombinant human ERα and ERβ.[4] This indicates a very low binding affinity compared to the natural ligand, 17β-estradiol.

-

Gene Expression: At concentrations ranging from 5 x 10⁻⁵ M to 5 x 10⁻⁴ M, BMHCA was able to increase the expression of the estrogen-responsive reporter gene (ERE-CAT) and the endogenous pS2 gene in MCF-7 cells.[4]

-

Cell Proliferation: BMHCA was also found to increase the proliferation of estrogen-dependent MCF-7 cells. This proliferative effect could be inhibited by the anti-estrogen fulvestrant, suggesting an ER-mediated mechanism.[4]

Signaling Pathway for Estrogenic Activity of BMHCA

Caption: Estrogenic signaling pathway of Butylphenyl methylpropional.

2.1.2. Inhibition of Steroidogenesis

There is evidence to suggest that BMHCA can interfere with the production of steroid hormones. One study indicated that exposure to lilial during fetal development in male rats led to reduced testosterone (B1683101) levels.[5] The H295R steroidogenesis assay is a key in vitro method for assessing a chemical's potential to interfere with the production of steroid hormones, including testosterone and estradiol.

2.1.3. Metabolism to a More Potent Toxicant

A critical aspect of BMHCA's reproductive toxicity is its metabolism to 4-tert-butylbenzoic acid (TBBA). In vivo and in vitro studies have shown that BMHCA is metabolized to TBBA, and this metabolite is considered to be a key mediator of the observed testicular toxicity.[6]

Metabolic Pathway of BMHCA to TBBA

Caption: Metabolic activation of BMHCA to its toxic metabolite, TBBA.

Skin Sensitization

BMHCA is a well-documented skin sensitizer, meaning it can cause allergic contact dermatitis upon repeated exposure.[2] The mechanism of skin sensitization involves the interaction of the chemical (or its metabolites) with skin proteins, forming haptens that are then recognized by the immune system.

The Local Lymph Node Assay (LLNA) is the standard method for assessing the skin sensitization potential of chemicals. In the LLNA, BMHCA has been shown to induce a proliferative response in the draining lymph nodes of mice, indicative of its sensitizing properties.

Genotoxicity

Quantitative Data

The following tables summarize the key quantitative data related to the mechanism of action of BMHCA.

Table 1: Endocrine Disruption Data

| Parameter | Assay | Species/Cell Line | Result | Reference |

| Estrogen Receptor Binding | Competitive Binding Assay | Human (recombinant) | Partial displacement at 3,000,000-fold molar excess | [4] |

| Estrogen-Responsive Gene Expression | ERE-CAT Reporter Gene Assay | MCF-7 (human) | Increased expression at 5x10⁻⁵ to 5x10⁻⁴ M | [4] |

| Cell Proliferation | MCF-7 Proliferation Assay | MCF-7 (human) | Increased proliferation | [4] |

Table 2: Reproductive and General Toxicity Data

| Parameter | Study Type | Species | NOAEL (No Observed Adverse Effect Level) | Reference |

| Male Reproductive Toxicity (Testicular effects) | Repeated Dose Oral Toxicity | Rat | 25 mg/kg bw/day | SCCS/1591/17[1] |

| Acute Oral Toxicity | Acute Toxicity Study | Rat | LD50: 1390 mg/kg bw | SCCS/1591/17[1] |

Table 3: Skin Sensitization Data

| Parameter | Assay | Vehicle | EC3 Value (Effective Concentration for a 3-fold stimulation index) | Reference |

| Skin Sensitization | Local Lymph Node Assay (LLNA) | Acetone/Olive Oil (4:1 v/v) | ~2.9% | SCCS/1591/17[1] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

-

Objective: To determine the ability of a test chemical to bind to estrogen receptors.

-

Methodology:

-

Recombinant human estrogen receptors (ERα and ERβ) or cytosolic extracts from MCF-7 cells are used as the source of ERs.

-

A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the ER preparation in the presence of increasing concentrations of the test chemical (BMHCA).

-

After incubation, the bound and free radiolabeled estradiol are separated.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The ability of the test chemical to displace the radiolabeled estradiol is calculated and expressed as a percentage of the control (incubation with [³H]E₂ alone).

-

H295R Steroidogenesis Assay

-

Objective: To assess the potential of a chemical to interfere with the production of steroid hormones.

-

Methodology:

-

Human H295R adrenocortical carcinoma cells, which express all the key enzymes for steroidogenesis, are cultured.

-

The cells are exposed to various concentrations of the test chemical (BMHCA) for a defined period (e.g., 48 hours).

-

The cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.

-

Cell viability is also assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.

-

The results are expressed as a change in hormone production relative to a vehicle control.

-

Experimental Workflow for H295R Steroidogenesis Assay

Caption: Workflow for the H295R steroidogenesis assay.

Local Lymph Node Assay (LLNA)

-

Objective: To determine the skin sensitization potential of a chemical.

-

Methodology:

-

A group of mice is treated with the test chemical (BMHCA) dissolved in a suitable vehicle, applied to the dorsal surface of the ears for three consecutive days.

-

A control group is treated with the vehicle alone.

-

On day 5, the mice are injected intravenously with a radiolabeled DNA precursor (e.g., ³H-methyl thymidine).

-

After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

The lymph nodes are processed to create a single-cell suspension.

-

The incorporation of the radiolabel into the DNA of the lymph node cells is measured by liquid scintillation counting.

-

The stimulation index (SI) is calculated as the ratio of radiolabel incorporation in the test group to that in the control group. An SI of 3 or greater is considered a positive result.

-

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology:

-

Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used.

-

The bacteria are exposed to the test chemical (BMHCA) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies.

-

The number of revertant colonies is counted, and a significant, dose-dependent increase in the number of colonies compared to the control is indicative of mutagenic activity.

-

In Vitro Micronucleus Test

-

Objective: To detect chromosomal damage by assessing the formation of micronuclei in cultured mammalian cells.

-

Methodology:

-

A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79) is exposed to the test chemical (BMHCA) with and without metabolic activation.

-

The cells are cultured for a period that allows for at least one cell division.

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that have formed during the preceding mitosis.

-

The cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

-

HPRT Gene Mutation Assay

-

Objective: To detect gene mutations at the HPRT locus in cultured mammalian cells.

-

Methodology:

-

A suitable mammalian cell line (e.g., CHO, V79) is exposed to the test chemical (BMHCA) with and without metabolic activation.

-

Following treatment, the cells are cultured for a period to allow for the expression of any induced mutations.

-

The cells are then cultured in a selective medium containing a purine (B94841) analog, such as 6-thioguanine (B1684491) (6-TG).

-

Cells with a functional HPRT enzyme will incorporate the toxic analog and die.

-

Cells with a mutation in the HPRT gene will not be able to metabolize 6-TG and will survive to form colonies.

-

The number of mutant colonies is counted, and the mutation frequency is calculated. A significant, dose-dependent increase in the mutation frequency indicates mutagenic activity.

-

Conclusion

The mechanism of action of (±)-Butylphenyl methylpropional is complex, involving multiple pathways that contribute to its toxicological profile. The primary concern is its reproductive toxicity, which is likely a result of a combination of weak endocrine disruption through estrogen receptor interaction and, more significantly, its metabolism to the testicular toxicant 4-tert-butylbenzoic acid. While not genotoxic, BMHCA is a confirmed skin sensitizer.

This technical guide has summarized the key scientific findings, presented available quantitative data, and outlined the experimental protocols used to assess the safety of BMHCA. This information provides a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, aiding in the understanding of the biological effects of this compound and informing the safety assessment of other fragrance ingredients and structurally related chemicals. Further research is warranted to fully elucidate the quantitative aspects of its mitochondrial toxicity and to further refine our understanding of the precise molecular initiating events that lead to its adverse effects.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. policycommons.net [policycommons.net]

- 3. Toxicological investigation of lilial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Fragrance component "lilial" banned in the EU due to safety hazard | Laurette Cosmetics [laurettecosmetics.com]

- 6. phfscience.nz [phfscience.nz]